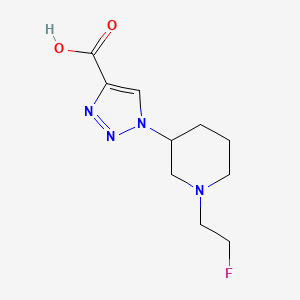

1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[1-(2-fluoroethyl)piperidin-3-yl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O2/c11-3-5-14-4-1-2-8(6-14)15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKQAHLDQKBRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCF)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoroethyl group and a triazole ring with a carboxylic acid functional group. The presence of these functional groups contributes to its biological activity.

The biological activity of 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is primarily mediated through its interaction with various molecular targets in cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

- DNA Interaction : Similar triazole compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Biological Activity Data

Several studies have reported on the biological activity of triazole derivatives similar to 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. Below is a summary table of relevant findings:

| Study | Biological Activity | Cell Lines/Models | IC50 Values (µM) | Mechanism |

|---|---|---|---|---|

| Study A | Anticancer | Jurkat T-cells | 0.5 | Induces apoptosis via DNA damage |

| Study B | Antimicrobial | Staphylococcus aureus | 10 | Inhibits cell wall synthesis |

| Study C | Anti-inflammatory | RAW 264.7 macrophages | 5 | Reduces TNF-alpha production |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazole derivatives, 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant cytotoxicity against Jurkat T-cells. The compound induced morphological changes characteristic of apoptosis, including chromatin condensation and membrane blebbing. Additionally, it reduced mitochondrial membrane potential and caused DNA fragmentation without direct intercalation into DNA .

Case Study 2: Antimicrobial Effects

Another study investigated the antimicrobial efficacy of related triazole compounds against Staphylococcus aureus. The results indicated that these compounds effectively inhibited bacterial growth by disrupting cell wall synthesis pathways. The IC50 value for related compounds was determined to be around 10 µM .

Comparison with Similar Compounds

Key Observations

- Antimicrobial Activity: The 2-aminophenyl analog (–4) exhibits broad-spectrum antimicrobial activity, attributed to the triazole-carboxylic acid core and the electron-donating amino group. In contrast, the target compound’s 2-fluoroethyl-piperidine substituent may prioritize different biological targets, such as apoptosis-related enzymes (e.g., caspase-3 substrates in ) .

- Fluorine Effects : Fluorine substitution (e.g., 2-fluoroethyl in the target, 2,6-difluorobenzyl in ) enhances lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration or prolonged half-life .

- Positional Isomerism: The piperidin-3-yl vs. Piperidine’s basic nitrogen may enable ionic interactions absent in aryl-substituted analogs .

- Functional Group Differences : Replacing carboxylic acid with carboxamide () reduces acidity, impacting hydrogen-bonding capacity and solubility. Carboxylic acids are more likely to engage in polar interactions, which may explain their prevalence in antimicrobial agents .

Preparation Methods

Synthesis of the Piperidine Intermediate

- The piperidine ring substituted at the nitrogen with a 2-fluoroethyl group is prepared by N-alkylation of piperidin-3-yl precursors using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or iodide) under basic conditions.

- The regioselectivity of substitution at the 3-position of piperidine is controlled during ring functionalization steps prior to N-alkylation.

- Protecting groups such as Boc (tert-butoxycarbonyl) may be employed to facilitate selective functionalization and purification.

Formation of the 1,2,3-Triazole Ring via CuAAC

- The CuAAC reaction involves the coupling of an azide-functionalized piperidine intermediate with an alkyne-functionalized carboxylic acid derivative.

- Copper(I) iodide (CuI) or copper sulfate/sodium ascorbate systems are commonly used catalysts.

- Solvent systems such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixed aqueous-organic solvents are employed.

- Reaction temperatures range from room temperature to mild heating (~25–60 °C), with reaction times from several hours up to 24 hours.

- This method provides high regioselectivity for the 1,4-disubstituted triazole isomer, which is the desired product.

Introduction of the Carboxylic Acid Group

- The carboxylic acid at the 4-position of the triazole ring can be introduced by using alkynes or azides bearing protected carboxylate groups (e.g., esters), which are subsequently hydrolyzed under acidic or basic conditions.

- Alternatively, direct use of carboxylic acid functionalized alkynes or azides in the CuAAC step can be performed if compatible with reaction conditions.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | N-Alkylation | Piperidin-3-yl intermediate + 2-fluoroethyl bromide, base (e.g., K2CO3), solvent (acetonitrile), reflux | N-(2-fluoroethyl)piperidin-3-yl intermediate |

| 2 | Azidation | Halide precursor + NaN3, DMF, 50 °C | Piperidin-3-yl azide intermediate |

| 3 | CuAAC cycloaddition | Piperidin-3-yl azide + alkyne-carboxylate, CuI catalyst, ascorbate, DMF/H2O, RT to 40 °C, 12–24 h | 1-(1-(2-fluoroethyl)piperidin-3-yl)-1,2,3-triazole-4-carboxylate ester |

| 4 | Hydrolysis | Ester hydrolysis with NaOH or HCl, aqueous solvent, reflux | Target carboxylic acid compound |

Catalytic Systems and Optimization

- Copper Catalysts: CuI and CuSO4/sodium ascorbate systems are most effective, providing high yields (70–95%) and regioselectivity for 1,4-disubstituted triazoles.

- Ligands and Supports: Use of ligands such as tris(triazolyl)methylamines or β-cyclodextrin-supported copper catalysts enhances catalyst stability and recyclability.

- Solvent Effects: Mixed aqueous-organic solvents improve solubility of reactants and catalyst efficiency.

- Temperature and Time: Mild temperatures (room temperature to 50 °C) and reaction times of 12–24 hours balance reaction completion and product stability.

Research Findings and Yield Data

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction yield | 70–95% | High yields reported for CuAAC step with optimized catalysts |

| Reaction time | 12–24 hours | Dependent on catalyst and solvent system |

| Purity | >95% after purification | Achieved via column chromatography or crystallization |

| Catalyst reuse | Up to 7 cycles | β-cyclodextrin-supported Cu catalysts show minimal leaching (<2 ppm) |

Notes on Structural Variations and Analogues

- Structural analogues with pyrrolidine instead of piperidine or modifications at the triazole ring show different biological activities and synthetic challenges.

- Fluoroethyl substitution modulates basicity and lipophilicity, influencing both synthesis and biological properties.

- The carboxylic acid group at the 4-position is crucial for interaction with biological targets and can be modified to esters or amides for derivative synthesis.

Q & A

Q. What are the typical synthetic routes for preparing 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis involves multi-step reactions, often starting with piperidine derivatives and click chemistry for triazole ring formation. A common approach includes:

- Step 1 : Functionalization of piperidine with a 2-fluoroethyl group via nucleophilic substitution (e.g., using 2-fluoroethyl bromide under basic conditions).

- Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, coupling a piperidinyl alkyne with an azide-carboxylic acid precursor.

- Step 3 : Hydrolysis of ester intermediates to yield the carboxylic acid moiety. Reaction conditions (e.g., HCl/water at 93–96°C for 17 hours) are critical to avoid decomposition .

- Purification : Column chromatography or recrystallization is recommended, with LCMS and NMR used to confirm purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- NMR : The NMR spectrum should show characteristic peaks:

- Piperidine protons: δ 2.5–3.5 ppm (multiplet for N-CH and piperidine ring protons).

- 2-Fluoroethyl group: δ 4.5–4.7 ppm (triplet, ).

- Triazole proton: δ 8.0–8.2 ppm (singlet) .

- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at corresponding to the molecular weight (e.g., ~281.3 g/mol for CHFNO).

- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and potential respiratory sensitization .

- Protocols :

- Use fume hoods and PPE (gloves, goggles, lab coats).

- Avoid inhalation; store in sealed containers at 2–8°C.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

- Cross-validation : Combine NMR, HPLC, and high-resolution MS to detect impurities (e.g., unreacted intermediates or regioisomers).

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values to identify structural anomalies .

- Batch analysis : Use controlled reaction conditions (e.g., inert atmosphere for CuAAC) to minimize side products .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

Q. How can the compound’s stability under physiological conditions be assessed?

- Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor decomposition via HPLC at 0, 24, and 48 hours.

- LCMS analysis : Identify degradation products (e.g., hydrolyzed triazole or defluorinated derivatives) .

- Temperature control : Store solutions at –20°C to prevent hydrolysis of the fluoroethyl group .

Q. What methods are suitable for evaluating its potential toxicity in early-stage drug discovery?

- In vitro assays :

- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells.

- Genotoxicity: Ames test or comet assay.

- In silico prediction : Use tools like ProTox-II to estimate LD and organ-specific toxicity .

- Dose optimization : Start with low concentrations (1–10 µM) in cell-based studies to minimize false positives from acute toxicity .

Q. How can researchers address discrepancies in biological activity between computational predictions and experimental results?

- Re-evaluate binding models : Perform molecular docking with updated protein structures (e.g., from Cryo-EM) to refine affinity predictions.

- Off-target screening : Use kinome-wide profiling or thermal shift assays to identify unintended interactions.

- Meta-analysis : Compare data with structurally similar compounds (e.g., piperidine-triazole derivatives) to contextualize results .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in cross-coupling reactions?

- Parameter screening : Test varying catalysts (e.g., Pd(OAc) vs. PdCl), ligands (XPhos vs. SPhos), and temperatures (40–100°C) to identify optimal conditions.

- Byproduct analysis : Use GC-MS to detect halogenated side products from competing elimination pathways .

- Mechanistic studies : Isotopic labeling (e.g., -NMR) can track fluorine retention during reactions .

Q. What analytical approaches differentiate isomeric byproducts formed during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.